(2E,5E)-4-oxohepta-2,5-dienedioic acid
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Overview
Description
(2E,5E)-4-oxohepta-2,5-dienedioic acid is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a ketone group
Preparation Methods
The synthesis of (2E,5E)-4-oxohepta-2,5-dienedioic acid can be achieved through several routes. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions typically include the use of ethanol as a solvent and sodium hydroxide as the base . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
(2E,5E)-4-oxohepta-2,5-dienedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2E,5E)-4-oxohepta-2,5-dienedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism by which (2E,5E)-4-oxohepta-2,5-dienedioic acid exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is crucial in its role in enzyme-catalyzed reactions, where it can form covalent bonds with active site residues, thereby modulating enzyme activity .
Comparison with Similar Compounds
(2E,5E)-4-oxohepta-2,5-dienedioic acid can be compared with similar compounds such as (2E,5E)-2,5-dibenzylidenecyclopentanone and (2E,5E)-bis[(4-dimethylamino)benzylidene]cyclopentanone. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of different substituents can significantly alter their chemical behavior and applications .
Properties
Molecular Formula |
C7H6O5 |
---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
(2E,5E)-4-oxohepta-2,5-dienedioic acid |
InChI |
InChI=1S/C7H6O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H,(H,9,10)(H,11,12)/b3-1+,4-2+ |
InChI Key |
FORGRSMNOFWNBO-ZPUQHVIOSA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)/C=C/C(=O)O |
Canonical SMILES |
C(=CC(=O)O)C(=O)C=CC(=O)O |
Origin of Product |
United States |
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